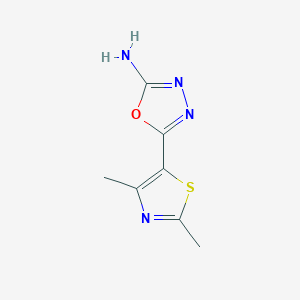

5-(2,4-二甲基-1,3-噻唑-5-基)-1,3,4-恶二唑-2-胺

描述

The compound “5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a thiazole ring and an oxadiazole ring . Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

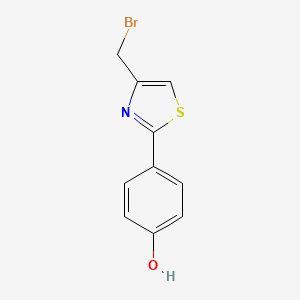

The synthesis of similar thiazole compounds often involves multi-step reactions . For instance, a focused library of [4- (2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . These methods suggest that the synthesis of “5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine” could also involve multi-step reactions and the use of different solvents and reagents .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using X-ray diffraction analysis . This information is crucial for understanding the reactivity and interaction of the molecule with other compounds .

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions . For example, the photooxidation of 2- (4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified . This indicates that thiazole compounds can undergo photochemical reactions in the presence of sensitizers like methylene blue .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and reactions . The solubility in various solvents, crystallization behavior, and magnetic properties, as seen in the copper (II) complex of a thiazole derivative, provide a basis for understanding the properties of "5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine" .

科学研究应用

合成和化学性质

- 噻唑合成及相关反应:该化合物已用于噻唑合成,展示了其在复杂化学反应和结构分析中的用途,如 1,3,4-恶二唑的形成和后续反应的研究所示 (Paepke 等人,2009)。

生物和医学研究

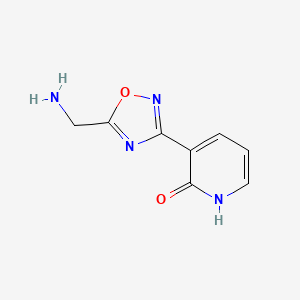

- 抗癌特性:研究表明 1,3,4-恶二唑-2-胺衍生物在抗癌应用中具有潜力,研究表明对各种人类癌细胞系具有良好至中等的活性,突出了其在治疗中的潜力 (Yakantham 等人,2019)。

- 抗菌和抗氧化活性:该化合物的某些衍生物已显示出有希望的抗菌和抗氧化特性,可能使其在开发新的治疗剂中很有用 (Saundane 等人,2013)。

- 酶抑制:1,3,4-恶二唑-2-胺衍生物已被评估其酶抑制特性,表明可能在解决包括糖尿病和阿尔茨海默病在内的各种疾病方面有应用 (Abbasi 等人,2019; Ramzan 等人,2018)。

材料科学与工程

- 光电活性材料中的形貌控制:在恶二唑化合物中引入胺部分,包括该衍生物,可以显着影响其相结构,使其可用于开发光电活性器件的材料 (Mochizuki 等人,2005)。

作用机制

Target of Action

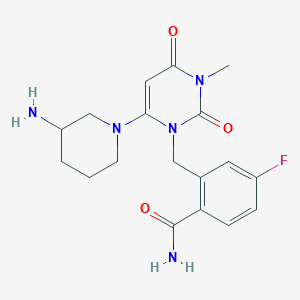

Similar compounds such as 4-(2,4-dimethyl-1,3-thiazol-5-yl)-n-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine have been found to targetCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targeted in cancer therapies .

Mode of Action

Based on the targets identified for similar compounds, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting cell cycle progression .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Given the potential targets, it can be inferred that the compound may induce cell cycle arrest, potentially leading to cell death .

安全和危害

As with all chemicals, safety is of utmost importance. While specific safety data for “5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine” is not available, similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested . Always handle chemicals with appropriate safety equipment and follow all safety protocols.

未来方向

生化分析

Biochemical Properties

5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . This allows 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine to form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the oxadiazole ring can interact with nucleic acids, proteins, and other cellular components, further influencing biochemical pathways .

Cellular Effects

The effects of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, the oxadiazole ring can intercalate with DNA, disrupting the normal function of nucleic acids and affecting gene expression . These interactions collectively contribute to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), can also modulate its metabolic activity .

Transport and Distribution

The transport and distribution of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, such as albumin . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine within these compartments can influence its interactions with biomolecules and its overall biological effects .

属性

IUPAC Name |

5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOJALZOKCQIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651030 | |

| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31877-60-8 | |

| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)

![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)